molecular formula C14H16N4O2S B2394949 (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034578-58-8

(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2394949
CAS No.: 2034578-58-8
M. Wt: 304.37
InChI Key: KSOFPXRRXXECJR-UHFFFAOYSA-N
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Description

(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a thiazole ring, a pyrazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyrazine intermediates, followed by their coupling with the piperidine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone apart is its unique combination of three different heterocyclic rings, which may confer distinct chemical and biological properties. This structural complexity can lead to unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-10-17-12(9-21-10)14(19)18-6-2-3-11(8-18)20-13-7-15-4-5-16-13/h4-5,7,9,11H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOFPXRRXXECJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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